molecular formula C30H34N6O B2710247 11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene CAS No. 890623-58-2

11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

Cat. No. B2710247
CAS RN: 890623-58-2
M. Wt: 494.643
InChI Key: UQNSXMUYSZHSLG-UHFFFAOYSA-N
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Description

11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene is a useful research compound. Its molecular formula is C30H34N6O and its molecular weight is 494.643. The purity is usually 95%.
BenchChem offers high-quality 11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study detailed the synthesis and crystal structure of a spiro[indoline-naphthaline]oxazine derivative, highlighting the significance of structural characterization in understanding molecular interactions and properties. This research area often explores the synthesis of novel compounds with potential applications in materials science and photophysics (Hong Li et al., 2015).

Corrosion Mitigation

  • Novel tetrahydro-1,2,4-triazines, including triazene moieties, were investigated for their corrosion mitigation performance on N80 steel in sulfamic acid, demonstrating the role of organic compounds in protecting metals from corrosion, which has implications for industrial maintenance and longevity (H. A. Abd El‐Lateef et al., 2022).

Photochromism

  • Research on a novel spiro compound revealed its excellent photochromic properties in different solvents, indicating potential applications in smart materials and photonic devices, where reversible changes in color or opacity are desired for sensors, displays, or information storage technologies (Hong Li et al., 2015).

Receptor Ligands

  • Studies on cyclohexylpiperazine derivatives related to σ2 receptor ligands and their synthesis, structure-activity relationships, and potential as antineoplastic agents or PET diagnosis tools, demonstrate the application of complex organic molecules in developing therapeutic agents and diagnostic probes (F. Berardi et al., 2004).

Fluorescent Probes

  • The development of a cyclen doubly functionalized with carbamoyl and dansyl groups for selective fluorescent probing of Y(3+) and La(3+), illustrates the use of complex organic molecules in creating sensitive and selective sensors for metal ions, which has applications in biochemistry, environmental monitoring, and material science (S. Aoki et al., 2001).

properties

IUPAC Name

11,13-dimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N6O/c1-4-8-24-20-27(36-30(32-24)28-21(2)19-22(3)31-29(28)33-36)35-15-13-34(14-16-35)17-18-37-26-12-7-10-23-9-5-6-11-25(23)26/h5-7,9-12,19-20H,4,8,13-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNSXMUYSZHSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)CCOC5=CC=CC6=CC=CC=C65)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

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